![molecular formula C15H15ClO3 B2672184 {5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol CAS No. 1094310-91-4](/img/structure/B2672184.png)

{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

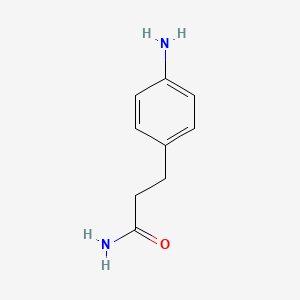

“{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol” is a biochemical compound with the molecular formula C15H15ClO3 and a molecular weight of 278.73 . It is used for proteomics research .

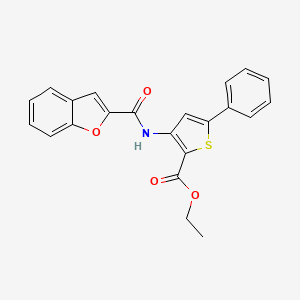

Molecular Structure Analysis

The molecular structure of “{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol” consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol” include a molecular weight of 278.73 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not provided in the search results for this specific compound.Aplicaciones Científicas De Investigación

Solvent Selectivity and Reaction Rate : A study by Bentley and Ryu (1994) discusses the selectivity and rate constants of solvolyses involving compounds like p-methoxybenzyl chloride in alcohol-water mixtures. This information could be relevant for understanding the behavior of {5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol in different solvents (Bentley & Ryu, 1994).

Oxidation Reactions : Lai, Lepage, and Lee (2002) studied the oxidation of methoxy-substituted benzyl phenyl sulfides, which can provide insights into the oxidative behavior of similar methoxy-substituted compounds (Lai, Lepage & Lee, 2002).

Electrochemical Oxidation : Danielmeier, Schierle, and Steckhan (1996) explored the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, including 4-methoxylation, which could be relevant for understanding electrochemical applications of {5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol (Danielmeier, Schierle & Steckhan, 1996).

Photocatalytic Oxidation : Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, on TiO2 under oxygen atmosphere. This could be relevant for photocatalytic applications of similar compounds (Higashimoto et al., 2009).

Enzymatic Oxidation : Guillén, Martínez, and Martínez (1992) examined the enzymatic oxidation of methoxybenzyl alcohols by aryl-alcohol oxidase, which might give insights into biocatalytic processes relevant to {5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol (Guillén, Martínez & Martínez, 1992).

Synthesis of Pyrrolin-2-ones : Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones. This could provide a framework for synthesizing similar compounds (Ghelfi et al., 2003).

Propiedades

IUPAC Name |

[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-8,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUICUPLIUBIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2672102.png)

![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2672111.png)

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2672113.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2672117.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2672121.png)